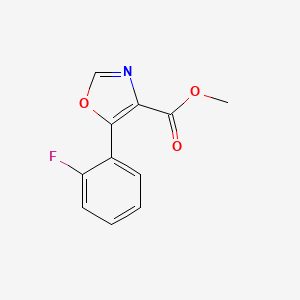

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate

CAS No.: 89204-88-6

Cat. No.: VC13496045

Molecular Formula: C11H8FNO3

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89204-88-6 |

|---|---|

| Molecular Formula | C11H8FNO3 |

| Molecular Weight | 221.18 g/mol |

| IUPAC Name | methyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H8FNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |

| Standard InChI Key | HFWAFZUMBFHRDN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(OC=N1)C2=CC=CC=C2F |

| Canonical SMILES | COC(=O)C1=C(OC=N1)C2=CC=CC=C2F |

Introduction

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family, which is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential applications.

Synthesis and Preparation

The synthesis of methyl 5-(2-fluorophenyl)oxazole-4-carboxylate typically involves condensation reactions between appropriate precursors, such as oxazole derivatives and fluorophenyl compounds. The specific synthesis route can vary depending on the availability of starting materials and the desired yield and purity of the final product.

Biological Activities

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate may exhibit biological activities due to its structural similarity to other oxazole compounds known for their antimicrobial and anti-biofilm properties. The oxazole ring can facilitate hydrogen bonding and π-π interactions, potentially enhancing its binding affinity to biological molecules.

Chemical Reactions and Derivatives

This compound can undergo various chemical modifications to enhance its utility in research and industry. For example, hydrolysis of the methyl ester group could yield the corresponding carboxylic acid, which might serve as a precursor for further derivatization.

Data Table: Comparison of Oxazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|

| Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate | C11H8FNO3 | 221.18 | Antimicrobial, Anti-biofilm |

| Ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate | C13H12FNO4 | 265.24 | Research Compound |

| Methyl 5-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-1,3-oxazole-4-carboxylate | C22H20FN3O4 | 409.42 | Protein-Protein Interaction Modulator |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume